![molecular formula C14H12N2O2S2 B15159716 [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol typically involves the reaction of phenazine derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of [2,7-phenazinediylbis(thio)]bis-methanol as a precursor . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The phenazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of [7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol: Characterized by the presence of phenazine and sulfanyl groups.
[2,7-Phenazinediylbis(thio)]bis-methanol: A precursor used in the synthesis of the target compound.
Thiazol-2(3H)-imine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of phenazine and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
[7-(hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol |
InChI |
InChI=1S/C14H12N2O2S2/c17-7-19-9-1-3-11-13(5-9)16-12-4-2-10(20-8-18)6-14(12)15-11/h1-6,17-18H,7-8H2 |
InChI 键 |
YZHRDDRMRAGMMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1SCO)N=C3C=CC(=CC3=N2)SCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


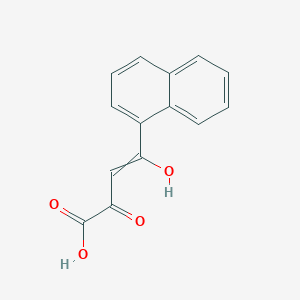
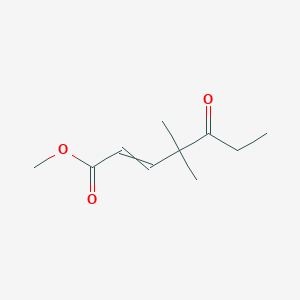
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
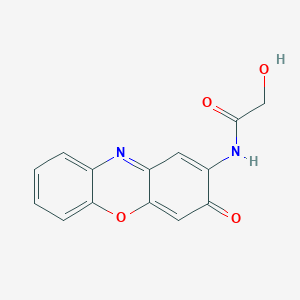
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
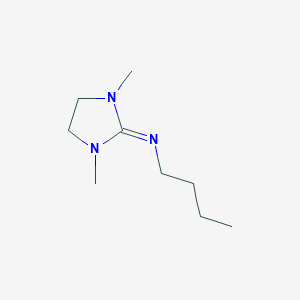
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
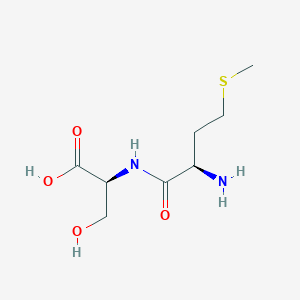
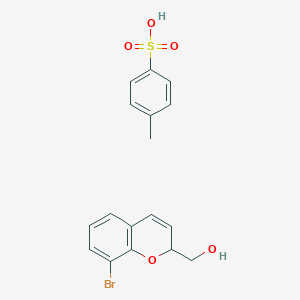
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)
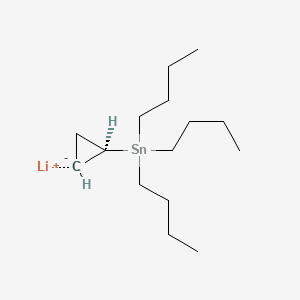
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
methanone](/img/structure/B15159740.png)
